molecular formula C6H6NO6P B231461 3-Nitrophenyl dihydrogen phosphate

3-Nitrophenyl dihydrogen phosphate

Cat. No.: B231461
M. Wt: 219.09 g/mol
InChI Key: XBUUVLVJXNRBPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitrophenyl dihydrogen phosphate (CAS 10019-03-1) is an organic phosphate ester derived from a naphthol backbone substituted with a nitro group (-NO₂) at the meta position of the phenyl ring. Its molecular structure includes a dihydrogen phosphate group (-PO₄H₂) esterified to a 3-nitrophenyl moiety. This compound is structurally related to naphthol AS-BS phosphate, a chromogenic substrate used in enzymatic assays, particularly for detecting phosphatase activity .

Properties

Molecular Formula

C6H6NO6P

Molecular Weight

219.09 g/mol

IUPAC Name

(3-nitrophenyl) dihydrogen phosphate

InChI

InChI=1S/C6H6NO6P/c8-7(9)5-2-1-3-6(4-5)13-14(10,11)12/h1-4H,(H2,10,11,12)

InChI Key

XBUUVLVJXNRBPN-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OP(=O)(O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)OP(=O)(O)O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Aromatic Phosphate Esters
  • Unlike 3-nitrophenyl dihydrogen phosphate, it lacks the nitro group and naphthol backbone, resulting in lower steric hindrance and electronic effects. The absence of the nitro group may reduce its stability under acidic conditions compared to 3-nitrophenyl derivatives .
  • Clindamycin Phosphate (CAS 24729-96-2): A phosphate ester of the antibiotic clindamycin, this compound incorporates a complex tricyclic structure. The phosphate group enhances water solubility, a property critical for topical formulations (e.g., acne treatments).
(b) Inorganic Dihydrogen Phosphates
  • Ammonium Dihydrogen Phosphate (NH₄H₂PO₄) :
    Widely used in materials science (e.g., synthesizing carbonate apatite bone substitutes), NH₄H₂PO₄ operates at low pH (≈4.5), facilitating mineral formation. The nitro group in this compound could lower solution pH further, impacting crystallization processes in biomedical applications .

  • Lithium Dihydrogen Phosphate (LiH₂PO₄): This inorganic salt is valued in battery electrolytes due to its thermal stability and ionic conductivity. Organic phosphate esters like this compound lack such stability at high temperatures but offer tunable reactivity for niche chemical syntheses .

Comparative Data Table

Property This compound Ammonium Dihydrogen Phosphate Clindamycin Phosphate
Chemical Class Aromatic phosphate ester Inorganic salt Antibiotic phosphate ester
Key Functional Group -NO₂, -PO₄H₂ -NH₄⁺, -PO₄H₂ Tricyclic macrolide, -PO₄H₂
Primary Applications Enzymatic assays (hypothesized) Biomaterial synthesis Topical antimicrobial therapy
Solubility Likely low in water (organic ester) High (aqueous solutions) High (due to phosphate group)
Thermal Stability Moderate (decomposes upon heating) High (>200°C) Moderate (sensitive to oxidation)
pH Sensitivity Acidic (due to -NO₂) Acidic (pH ~4.5) Neutral to slightly acidic

Research Findings and Key Differences

  • This property is critical in chromogenic assays where rapid signal generation is desired .
  • Material Science Applications: While NH₄H₂PO₄ is effective in forming carbonate apatite at low pH, this compound’s organic backbone limits its utility in inorganic crystallization. However, its nitro group could stabilize intermediates in hybrid organic-inorganic composites .
  • Pharmacological Potential: Unlike clindamycin phosphate, this compound lacks intrinsic antimicrobial activity. Its value lies in chemical biology rather than therapeutics, though structural modifications could bridge this gap .

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